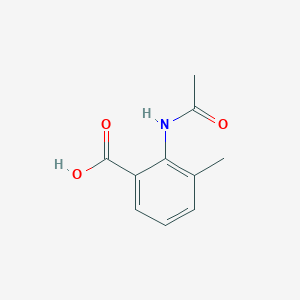

2-Acetamido-3-methylbenzoic acid

Übersicht

Beschreibung

2-Acetamido-3-methylbenzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetamido group and a methyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-methylbenzoic acid typically involves the acylation of 3-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include heating the mixture to a temperature of around 100-120°C for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetamido-3-methylbenzoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the acetamido group to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of this compound derivatives with additional carboxyl groups.

Reduction: Formation of 2-amino-3-methylbenzoic acid.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-3-methylbenzoic acid has several applications in scientific research:

Biology: Studied for its potential role in biological systems, including its interactions with enzymes and proteins.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-acetamido-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

- 2-Acetamido-4-methylbenzoic acid

- 2-Acetamido-5-methylbenzoic acid

- 2-Acetamido-6-methylbenzoic acid

Comparison: 2-Acetamido-3-methylbenzoic acid is unique due to the position of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biologische Aktivität

2-Acetamido-3-methylbenzoic acid, also known as N-acetyl-3-methyl-aminobenzoic acid , is an organic compound with the molecular formula . This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetamido group, and a methyl group is attached to the benzene ring. Its unique structure allows it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound's aromatic structure enables it to interact with hydrophobic pockets in proteins, influencing their function and stability.

Key Mechanisms:

- Enzyme Interaction: Acts as a substrate or inhibitor for enzymes involved in aromatic compound metabolism.

- Cell Signaling Modulation: Influences gene expression and cellular metabolism by affecting signaling pathways.

- Transport and Distribution: Utilizes specific transporters for cellular uptake and distribution within tissues.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: It has been studied for its potential to inhibit bacterial growth, suggesting applications in treating infections.

- Anti-inflammatory Properties: The compound may reduce inflammation through modulation of immune responses.

- Antioxidant Effects: It can scavenge free radicals, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzoic acid derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. These findings suggest that the compound could be beneficial in managing inflammatory diseases such as arthritis or inflammatory bowel disease.

Cellular Mechanisms

Further investigation into its cellular effects revealed that this compound influences the expression of detoxification genes. This modulation may alter metabolic pathways associated with xenobiotic metabolism, highlighting its role in pharmacokinetics and toxicology.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on S. aureus and E. coli | |

| Anti-inflammatory | Reduced cytokine production in macrophages | |

| Antioxidant | Scavenging of free radicals | |

| Metabolic Modulation | Altered expression of detoxification genes |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption and distribution are influenced by factors such as pKa value and solubility. The compound is likely stable at physiological pH, which enhances its potential for therapeutic applications.

Eigenschaften

IUPAC Name |

2-acetamido-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-4-3-5-8(10(13)14)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSVQRVZKWYZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505280 | |

| Record name | 2-Acetamido-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67081-69-0 | |

| Record name | Benzoic acid, 2-(acetylamino)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67081-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.